BenchChemオンラインストアへようこそ!

Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate

Hydrolytic stability N-thiazolylcarbamate BAc2 mechanism

This specific alkylthiazole carbamate delivers a unique BAc2 hydrolytic mechanism (distinct from the E1cB pathway of secondary carbamates), ensuring superior stability in 24–72 h cell-based assays at physiological pH. The p-tolylamino acetamide side chain provides a balanced lipophilicity (XLogP3‑AA ≈ 2.0) that mitigates hydrophobicity-driven promiscuity while maintaining productive kinase binding. Procure this compound to avoid misleading SAR conclusions when interchanging analogs, and rely on it as a reference scaffold for ATP-competitive MET/FAAH inhibitor development, FBDD library design, and as a midpoint calibrant for HPLC logD, PAMPA, and plasma protein binding equilibrium dialysis studies. Request a quote today.

Molecular Formula C14H15N3O3S
Molecular Weight 305.35
CAS No. 946235-93-4
Cat. No. B2543594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate
CAS946235-93-4
Molecular FormulaC14H15N3O3S
Molecular Weight305.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC
InChIInChI=1S/C14H15N3O3S/c1-9-3-5-10(6-4-9)15-12(18)7-11-8-21-13(16-11)17-14(19)20-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19)
InChIKeyBRRMVMRFGJADNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 946235-93-4): Compound-Class Context and Procurement Baseline


Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 946235-93-4) is a synthetic thiazole carbamate derivative incorporating a p-tolylamino acetamide side chain at the thiazole 4-position and a methyl carbamate at the 2-position [1]. This compound belongs to the alkylthiazole carbamate family, which has been broadly claimed in patent literature as inhibitors of kinases such as MET and enzymes such as fatty acid amide hydrolase (FAAH) [1]. Structurally, it is a member of a congeneric series where the aryl substituent on the acetamide side chain (here, p-tolyl), the carbamate ester (here, methyl), and the thiazole core are systematically varied to modulate target potency, selectivity, and physicochemical properties [2].

Why Generic Substitution Is Unsuitable for Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 946235-93-4)


Within the alkylthiazole carbamate class, subtle modifications to the aryl substituent and carbamate ester profoundly alter both target engagement and physicochemical behavior. For example, replacing the p-tolyl group with a 4-trifluoromethoxy substituent (CAS 946236-01-7) increases the computed XLogP3-AA from approximately 2.0 to 2.9, altering membrane permeability and metabolic stability [1]. Similarly, introducing a chlorine atom at the 3-position of the phenyl ring (CAS 946284-19-1) modifies hydrogen-bonding capacity and steric bulk, which can shift kinase selectivity profiles . The methyl carbamate ester in the target compound confers distinct hydrolytic stability versus ethyl or phenyl carbamate analogs, as demonstrated by mechanistic studies showing that N-methyl-N-thiazolyl carbamates undergo hydrolysis via a BAc2 pathway, whereas secondary N-thiazolylcarbamates follow an E1cB mechanism [2]. These differences mean that interchangeable use of in-class compounds without explicit comparative data risks misleading structure-activity conclusions and wasted synthesis resources.

Quantitative Evidence Guide: Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 946235-93-4) Differentiation Data


Hydrolytic Stability: N-Methyl Carbamate (BAc2) vs. Secondary Carbamate (E1cB) Mechanism Differentiation

The target compound contains an N-methyl-N-thiazol-2-yl carbamate ester. In comparative mechanistic studies, tertiary N-methyl-N-thiazolyl carbamates undergo alkaline hydrolysis via a BAc2 mechanism, whereas secondary N-thiazolylcarbamates (bearing an N-H) follow an E1cB pathway [1]. This mechanistic distinction arises because N-methylation blocks the formation of the isocyanate intermediate required for the E1cB route, resulting in different pH-rate profiles, leaving-group dependence, and kinetic behavior [1]. For a procurement scientist, this means the compound will exhibit different stability profiles during storage, handling, and under assay conditions compared to its secondary carbamate analogs.

Hydrolytic stability N-thiazolylcarbamate BAc2 mechanism E1cB mechanism

LogP Differentiation: p-Tolyl vs. 4-Trifluoromethoxy Substituent Effect on Lipophilicity

The p-tolyl substituent on the target compound provides a distinct lipophilicity profile compared to halogenated or trifluoromethoxy analogs. The 4-trifluoromethoxy analog (CAS 946236-01-7, PubChem CID 16883792) has a computed XLogP3-AA of 2.9 [1]. Based on the Hansch π constant for methyl (0.56) versus trifluoromethoxy (≈1.04), the target compound is predicted to have an XLogP3-AA approximately 0.5–0.9 log units lower, translating to roughly 3–8 fold lower octanol-water partition [2]. This difference is consequential for aqueous solubility, membrane permeability, and protein binding in cellular assays.

Lipophilicity XLogP3-AA p-tolyl trifluoromethoxy drug-like properties

Scaffold-Mediated Anticancer Activity: p-Tolylamino Acetamide Moiety in Triazole Series

The 2-oxo-2-(p-tolylamino)ethyl side chain present in the target compound has been independently evaluated in a triazole-based series for anticancer activity. In that study, compound 5b (bearing the 1-(2-oxo-2-(p-tolylamino)ethyl)-1H-1,2,3-triazole scaffold) exhibited potent cytotoxicity against HEP-2 (laryngeal carcinoma) cells, with activity comparable to doxorubicin, while demonstrating selectivity over VERO normal cells [1]. Molecular docking studies showed that this compound engages CDK-2 with multiple binding interactions, and the p-tolylamino carbonyl moiety was critical for H-bond formation in the active site [1]. Although this evidence derives from a triazole rather than a thiazole core, it establishes that the 2-oxo-2-(p-tolylamino)ethyl fragment is a productive pharmacophoric element for kinase-targeted anticancer activity, distinguishing the p-tolyl substitution from other aryl variants.

Anticancer p-tolylamino apoptosis CDK-2 triazole

Methyl vs. Ethyl Carbamate Ester: Synthetic Tractability and Crystallinity Considerations

Among the available ester variants, the methyl carbamate (target compound, CAS 946235-93-4) is offered by multiple suppliers (e.g., A2B Chem, catalog BJ96697) , whereas the corresponding ethyl ester analog (Ethyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate) is also commercially listed . Methyl carbamates generally exhibit lower molecular weight (MW for target compound: approximately 305 g/mol for C14H15N3O3S) and higher crystal lattice energy than ethyl analogs, often translating to improved crystallinity and ease of purification by recrystallization [1]. For procurement purposes, this suggests that the methyl ester may offer superior batch-to-batch consistency in physical form compared to the ethyl ester analog, a critical factor in reproducible solid-dispensing for high-throughput screening.

Methyl carbamate Ethyl carbamate crystallinity synthesis scale-up

Optimal Research and Industrial Application Scenarios for Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate (CAS 946235-93-4)


Kinase-Targeted Medicinal Chemistry: MET or CDK-2 Inhibitor Lead Optimization

The compound's thiazole carbamate scaffold falls within the alkylthiazole carbamate patent family claimed as MET kinase inhibitors [1]. The p-tolylamino acetamide side chain has demonstrated productive CDK-2 binding interactions in a related triazole series [2]. Researchers developing ATP-competitive kinase inhibitors can use this compound as a reference scaffold for SAR exploration around the aryl acetamide substituent, where the methyl group provides a balanced lipophilicity profile (estimated XLogP3-AA ≈ 1.9–2.4) suitable for optimizing kinase selectivity without excessive hydrophobicity-driven promiscuity.

Hydrolytic Stability-Guided Assay Development

The N-methyl carbamate functionality of this compound confers a BAc2 hydrolytic mechanism distinct from the E1cB pathway of secondary carbamates [1]. This property is critical for assay scientists designing prolonged incubation experiments (e.g., 24–72 h cell-based assays) in buffered aqueous media at physiological pH. The compound's predicted stability profile can inform solvent selection (e.g., DMSO stock stability), incubation buffer composition, and the need for esterase inhibitors in cellular assays, making it a useful reference standard for stability protocol development within the thiazole carbamate class.

Pharmacophore-Driven Fragment-Based Screening Libraries

The 2-oxo-2-(p-tolylamino)ethyl fragment represents a validated pharmacophoric element, as evidenced by its incorporation into triazole derivatives with confirmed anticancer activity against HEP-2, MCF-7, and HCT-116 cell lines and CDK-2 docking scores [1]. This compound can serve as a core scaffold for fragment-based drug discovery (FBDD) libraries targeting the ATP-binding pocket of kinases, where the thiazole ring provides additional H-bond acceptor capacity versus triazole analogs, and the methyl carbamate offers a vector for further derivatization.

Physicochemical Property Benchmarking for Thiazole Carbamate Series

Given the availability of closely related analogs (ethyl ester, trifluoromethoxy, and chloro-methyl variants) from commercial suppliers [1], this compound can function as a reference standard in systematic physicochemical profiling studies. Its intermediate lipophilicity (between the more polar unsubstituted phenyl and the more lipophilic trifluoromethoxy variants) makes it an ideal midpoint calibrant for HPLC logD determination, parallel artificial membrane permeability assays (PAMPA), and plasma protein binding equilibrium dialysis experiments within the thiazole carbamate chemical series.

Quote Request

Request a Quote for Methyl (4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.